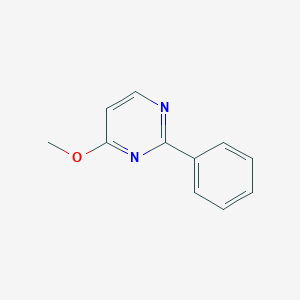

4-Methoxy-2-phenylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWDRRVMYUWAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355808 | |

| Record name | 4-methoxy-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-20-5 | |

| Record name | 4-methoxy-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxy-2-phenylpyrimidine

Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds, including nucleobases essential for life.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of therapeutic agents targeting a wide range of diseases.[2][3][4] Among the vast library of pyrimidine derivatives, 4-Methoxy-2-phenylpyrimidine stands out as a key intermediate and a pharmacophore in its own right, with applications in the development of novel therapeutics.[5] The strategic placement of the methoxy and phenyl groups allows for fine-tuning of the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and providing vectors for further chemical modification. This guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Methoxy-2-phenylpyrimidine, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of 4-Methoxy-2-phenylpyrimidine: A Tale of Two Couplings

The construction of the 4-Methoxy-2-phenylpyrimidine framework can be approached through several synthetic strategies. Two of the most robust and widely adopted methods are the Suzuki-Miyaura cross-coupling reaction and nucleophilic aromatic substitution (SNAr). The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Recommended Protocol)

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7][8] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate offers high yields, mild reaction conditions, and excellent functional group tolerance.[9]

-

The Catalyst: A palladium(0) species is the active catalyst. We will use a palladium(II) precatalyst, such as Pd(PPh₃)₄ or generate the active species in situ from Pd(OAc)₂ and a phosphine ligand. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

The Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7] An inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly used.

-

The Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.

Caption: Suzuki-Miyaura Coupling Workflow for 4-Methoxy-2-phenylpyrimidine Synthesis.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-methoxypyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-Methoxy-2-phenylpyrimidine.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly when the pyrimidine ring is activated by electron-withdrawing groups.[10][11][12][13] In this case, the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the attack of a nucleophile, leading to the displacement of a leaving group, typically a halide.

The reaction would involve the treatment of a dihalopyrimidine with sodium methoxide to install the methoxy group, followed by a reaction with a phenyl nucleophile (e.g., phenyllithium or a Grignard reagent). The regioselectivity of these additions can be a challenge and may require careful control of reaction conditions.

Comprehensive Characterization of 4-Methoxy-2-phenylpyrimidine

The unambiguous identification and confirmation of the structure of the synthesized 4-Methoxy-2-phenylpyrimidine are paramount. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow Diagram:

Caption: Comprehensive Characterization Workflow for 4-Methoxy-2-phenylpyrimidine.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methoxy protons (~4.0 ppm).- A doublet for the proton at the 5-position of the pyrimidine ring.- A doublet for the proton at the 6-position of the pyrimidine ring.- Multiplets for the phenyl protons in the aromatic region (~7.4-8.5 ppm). |

| ¹³C NMR | - A signal for the methoxy carbon (~55 ppm).- Signals for the pyrimidine ring carbons.- Signals for the phenyl ring carbons. |

| FTIR (cm⁻¹) | - C-H stretching (aromatic) ~3050-3100.- C-H stretching (aliphatic, -OCH₃) ~2850-2950.- C=N and C=C stretching (aromatic ring) ~1500-1600.- C-O stretching (~1250 and ~1050). |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 186.21.- Fragmentation patterns corresponding to the loss of CH₃, OCH₃, and cleavage of the pyrimidine and phenyl rings.[14][15][16] |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The distinct singlet for the methoxy group is a key identifier. The coupling patterns of the pyrimidine and phenyl protons will confirm their relative positions.[17]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shift of the methoxy carbon and the signals in the aromatic region will be consistent with the proposed structure.

Infrared (IR) Spectroscopy:

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.[18] The characteristic absorption bands for the aromatic C-H, aliphatic C-H of the methoxy group, C=N and C=C of the aromatic rings, and the C-O ether linkage will be observed.[19][20]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak will confirm the molecular formula. The fragmentation pattern, resulting from the cleavage of the molecule under high energy, will further support the proposed structure.[21]

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations of volatile organic solvents and reagents should be performed in a well-ventilated fume hood.

-

Handling of Reagents: Palladium catalysts are toxic and should be handled with care. Boronic acids can be irritants. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-Methoxy-2-phenylpyrimidine via Suzuki-Miyaura cross-coupling is a reliable and efficient method that provides good yields and is tolerant of a wide range of functional groups. The comprehensive characterization using NMR, IR, and Mass Spectrometry ensures the structural integrity of the final product. This in-depth guide provides the necessary theoretical background and practical protocols to empower researchers in their pursuit of novel pyrimidine-based therapeutic agents.

References

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). National Center for Biotechnology Information. [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). ACS Publications. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (2022). ChemRxiv. [Link]

-

Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. (1985). ResearchGate. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). National Center for Biotechnology Information. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2002). pubs.acs.org. [Link]

-

2-Oxo-4-phenyl-6-(4-methoxyphenyl)-1,2-dihydropyrimidine. SpectraBase. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

4-Methoxy-2-phenylpyridine. PubChem. [Link]

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vandana Publications. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

4-Methoxy-2-methylpyrimidine. PubChem. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2008). ResearchGate. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). MDPI. [Link]

-

FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Università degli Studi dell'Insubria. [Link]

-

Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). National Center for Biotechnology Information. [Link]

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchtrend.net [researchtrend.net]

- 4. scispace.com [scispace.com]

- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. article.sapub.org [article.sapub.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uni-saarland.de [uni-saarland.de]

- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 18. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 19. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 20. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxy-2-phenylpyrimidine (CAS No: 33630-20-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document synthesizes available data on its structural, physical, and spectral characteristics. While key identifiers and some physical constants are well-established, this guide also highlights areas where experimental data remains unpublished in readily accessible literature, offering instead a framework for their experimental determination. The methodologies detailed herein are grounded in standard laboratory practices, providing a self-validating system for researchers to generate reliable data. This guide is intended to be a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related pyrimidine derivatives in a drug development context.

Introduction and Molecular Overview

4-Methoxy-2-phenylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are core structures in numerous biologically active molecules, including pharmaceuticals and agrochemicals. The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. In this specific molecule, a methoxy group (-OCH₃) is attached at the 4-position, and a phenyl group (-C₆H₅) is at the 2-position. These substitutions significantly influence the compound's electronic distribution, steric hindrance, and potential for intermolecular interactions, thereby defining its physicochemical profile and biological activity.[1] A thorough understanding of these properties is paramount for its application in drug design, enabling predictions of its absorption, distribution, metabolism, and excretion (ADME) profile.

Molecular Structure and Identifiers

The structural arrangement of 4-Methoxy-2-phenylpyrimidine is fundamental to its chemical behavior. The IUPAC name is 4-methoxy-2-phenylpyrimidine.[1]

Figure 1: 2D representation of the molecular structure of 4-Methoxy-2-phenylpyrimidine.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 33630-20-5 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| InChIKey | SDWDRRVMYUWAEY-UHFFFAOYSA-N | [1] |

| SMILES | COC1=NC(=NC=C1)C2=CC=CC=C2 | [1] |

Physical and Chemical Properties

The physical and chemical properties of a drug candidate are critical determinants of its behavior in biological systems and its suitability for formulation.

Table 2: Physicochemical Data for 4-Methoxy-2-phenylpyrimidine

| Property | Value | Comments |

| Melting Point | Data not available in searched literature. | See Section 2.1 for an experimental protocol. |

| Boiling Point | 223.8°C at 760 mmHg | [1] |

| Density | 1.127 g/cm³ | [1] |

| Solubility | Data not available in searched literature. | See Section 2.2 for an experimental protocol. |

| pKa | Data not available in searched literature. | See Section 2.3 for an experimental protocol. |

Melting Point

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Rationale: This method is a standard and reliable technique for determining the melting point of a solid organic compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

Ensure the 4-Methoxy-2-phenylpyrimidine sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid determination is advised).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

For accuracy, repeat the measurement with two more samples.

-

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug candidates, influencing everything from formulation to bioavailability.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

-

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

-

Materials: 4-Methoxy-2-phenylpyrimidine, various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO)), shaker, centrifuge, analytical balance, HPLC-UV or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of 4-Methoxy-2-phenylpyrimidine to a known volume of the desired solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

-

pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

-

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

-

Reagents: 4-Methoxy-2-phenylpyrimidine, standardized hydrochloric acid (HCl) or sodium hydroxide (NaOH) solution, potassium chloride (KCl) solution (to maintain constant ionic strength).

-

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Dissolve a precisely weighed amount of 4-Methoxy-2-phenylpyrimidine in a suitable solvent mixture (e.g., water-methanol) to a known concentration.

-

Add KCl solution to maintain a constant ionic strength.

-

Titrate the solution with a standardized acid or base, adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

-

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Phenyl and Pyrimidine Rings): Signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will likely appear as a multiplet, while the protons on the pyrimidine ring will have distinct chemical shifts and coupling patterns.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected, typically in the range of δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methyl group.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals are anticipated in the downfield region (typically δ 110-170 ppm) corresponding to the carbons of the phenyl and pyrimidine rings.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected in the upfield region, typically around δ 55-60 ppm.

Experimental Protocol: NMR Spectroscopic Analysis

-

Rationale: To obtain high-resolution spectra for structural confirmation and characterization.

-

Apparatus: NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Methoxy-2-phenylpyrimidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs should be utilized.

-

Figure 2: A generalized workflow for NMR sample preparation and data acquisition.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like 4-Methoxy-2-phenylpyrimidine.

Expected UV-Vis Spectral Features:

-

The presence of the phenyl and pyrimidine rings, which are aromatic chromophores, is expected to result in strong UV absorption bands. Transitions are typically of the π → π* type. The exact wavelength of maximum absorbance (λ_max) will be influenced by the methoxy substituent and the overall conjugation of the system.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Rationale: To determine the absorption maxima and molar absorptivity, which are useful for quantitative analysis and for understanding the electronic structure.

-

Apparatus: UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of 4-Methoxy-2-phenylpyrimidine of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Data Acquisition:

-

Record a baseline spectrum using the pure solvent in a cuvette.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the absorbance (A) at λ_max, the path length of the cuvette (b, typically 1 cm), and the molar concentration of the solution (c).

-

Stability and Reactivity

The stability and reactivity of 4-Methoxy-2-phenylpyrimidine are influenced by its functional groups.[1]

-

Methoxy Group: The methoxy group is an electron-donating group, which can influence the reactivity of the pyrimidine ring towards electrophilic substitution. It can also be susceptible to nucleophilic substitution under certain conditions.[1]

-

Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution reactions.[1]

-

Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring make it a weak base.

It is recommended that the compound be stored in a sealed container in a dry environment at room temperature to prevent degradation.[1]

Conclusion

This technical guide has consolidated the available physicochemical information for 4-Methoxy-2-phenylpyrimidine and provided standardized, field-proven protocols for the experimental determination of key properties for which published data is lacking. For researchers and drug development professionals, this document serves as a critical starting point for further investigation and application of this compound. The provided methodologies are designed to ensure scientific integrity and generate trustworthy, reproducible data, which is the cornerstone of successful drug discovery and development.

References

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure Analysis of Phenylpyrimidine Derivatives

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of phenylpyrimidine derivatives. While the specific crystal structure of 4-methoxy-2-phenylpyrimidine is not publicly available, this guide will utilize the closely related and structurally significant compound, 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine , as a case study to illustrate the core concepts and experimental workflows. We will delve into the intricacies of single-crystal X-ray diffraction, from crystal growth to data refinement, and explore the profound implications of the resulting structural insights, including conformational analysis and the nature of intermolecular interactions that govern the solid-state architecture.

Introduction: The Significance of Crystalline Architecture in Drug Discovery

The biological activity of a drug molecule is inextricably linked to its three-dimensional shape and the way it interacts with its target protein. Pyrimidine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4][5] The introduction of a phenyl group and other substituents, such as a methoxy group, can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic-level structure of crystalline solids.[6][7] It provides a wealth of information, including precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.[6][8] Furthermore, SCXRD reveals the intricate network of non-covalent interactions, such as hydrogen bonds and π-π stacking, that dictate how molecules pack in the crystalline state. This packing arrangement can influence critical physicochemical properties of a drug substance, including its solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is a critical component of modern drug development.

This guide will provide researchers, scientists, and drug development professionals with a detailed walkthrough of the crystal structure analysis process, using 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine as a practical exemplar.

Methodology: From Synthesis to Structural Elucidation

The journey to uncovering the crystal structure of a molecule begins with its synthesis and subsequent crystallization, followed by the intricate process of X-ray diffraction analysis.

Synthesis of the Case Study Compound: 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine

The synthesis of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine is a well-established procedure. A common synthetic route involves a multi-step process that can be summarized as follows:

Caption: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: A Generalized SCXRD Procedure

-

Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop or a glass fiber.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Results and Discussion: Unveiling the Crystal Structure of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine

The crystal structure of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine has been determined and the crystallographic data are deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 297575.

Crystallographic Data

The key crystallographic parameters for 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine are summarized in the table below.

| Parameter | Value |

| CCDC Deposition Number | 297575 |

| Empirical Formula | C₂₂H₁₇N₃O |

| Formula Weight | 339.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.890(2) |

| b (Å) | 5.1670(10) |

| c (Å) | 27.653(6) |

| α (°) | 90 |

| β (°) | 90.069(1) |

| γ (°) | 90 |

| Volume (ų) | 1698.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.327 |

Molecular Conformation

The single-crystal X-ray diffraction analysis reveals the precise three-dimensional arrangement of the atoms in 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. The molecule adopts a largely planar conformation, which is a common feature for terpyridine-based ligands. The dihedral angle between the central pyridine ring and the 4-methoxyphenyl ring is relatively small, indicating a significant degree of conjugation between these two aromatic systems.

The methoxy group lies nearly in the plane of the phenyl ring, which is the energetically favorable conformation. The nitrogen atoms of the three pyridine rings adopt a trans-trans conformation relative to the inter-ring C-C bonds.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is governed by a delicate balance of intermolecular forces. In the crystal structure of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, several key non-covalent interactions are observed, which dictate the overall supramolecular architecture.

Caption: Key intermolecular interactions in the crystal lattice.

-

π-π Stacking: The planar aromatic rings of adjacent molecules engage in π-π stacking interactions. These interactions are characterized by face-to-face arrangements of the pyridine and phenyl rings, contributing significantly to the stability of the crystal lattice. The centroid-to-centroid distances between stacked rings are typically in the range of 3.5 to 3.8 Å.

-

C-H···π Interactions: In addition to π-π stacking, C-H···π interactions are also present. In these interactions, a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring of a neighboring molecule. These weak hydrogen bonds play a crucial role in directing the crystal packing.

-

van der Waals Forces: A network of weaker van der Waals forces also contributes to the overall cohesion of the crystal lattice.

The interplay of these non-covalent interactions results in a herringbone packing motif, which is commonly observed for planar aromatic molecules. This efficient packing arrangement maximizes the attractive intermolecular forces while minimizing repulsive interactions.

Conclusion and Future Perspectives

The crystal structure analysis of 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine provides a detailed and insightful case study into the solid-state architecture of phenylpyrimidine derivatives. The elucidation of its molecular conformation and the intricate network of intermolecular interactions underscores the power of single-crystal X-ray diffraction in modern chemical research.

For drug development professionals, this level of structural detail is invaluable. It can inform the design of new analogues with improved solid-state properties, such as enhanced solubility or stability. Furthermore, understanding the preferred conformations and intermolecular interactions of these privileged scaffolds can aid in the computational modeling of their binding to biological targets, thereby accelerating the discovery of new and more effective medicines.

While the crystal structure of 4-methoxy-2-phenylpyrimidine remains to be determined, the principles and methodologies outlined in this guide provide a robust framework for its future analysis and for the broader field of small molecule crystallography. The continued exploration of the crystalline state of pharmacologically active molecules will undoubtedly pave the way for the next generation of innovative therapeutics.

References

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). PubMed. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). NIH. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. Retrieved from [Link]

-

Single crystal X-ray diffraction | Crystallography. (n.d.). Fiveable. Retrieved from [Link]

-

Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2024). Research Trend. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (2022). MDPI. Retrieved from [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. sci-hub.se [sci-hub.se]

- 3. researchgate.net [researchgate.net]

- 4. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | C22H17N3O | CID 630929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sci-hub.se [sci-hub.se]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2-phenylpyrimidine

Introduction: Elucidating the Molecular Architecture

4-Methoxy-2-phenylpyrimidine (C₁₁H₁₀N₂O, Molar Mass: ~200.21 g/mol ) is a heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 2-position and a methoxy group at the 4-position. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science, often serving as key building blocks for developing novel therapeutic agents and functional materials.[1][2] An unambiguous confirmation of its molecular structure is the foundational step in any research and development endeavor.

This guide provides a comprehensive, multi-technique spectroscopic analysis of 4-Methoxy-2-phenylpyrimidine. We will move beyond simple data reporting to offer a field-proven perspective on how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are synergistically employed for rigorous structural validation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to create a self-validating analytical narrative.

Molecular Structure and Spectroscopic Overview

To facilitate a clear discussion of the spectroscopic data, the atoms of 4-Methoxy-2-phenylpyrimidine are systematically numbered as shown below. This numbering convention will be used for all subsequent spectral assignments.

Caption: Numbering scheme for 4-Methoxy-2-phenylpyrimidine.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the chemical environment of protons, their relative numbers, and their connectivity through spin-spin coupling.[3]

Experimental Protocol: ¹H NMR

A robust ¹H NMR protocol is essential for generating high-quality, reproducible data. The following methodology is a standard in our laboratories for small molecule characterization.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxy-2-phenylpyrimidine in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz or higher is utilized. Higher field strengths are chosen to improve signal dispersion and simplify the analysis of complex multiplets.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is employed.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K.

-

Relaxation Delay (D1): 2 seconds. This delay is chosen to be at least 1.5 times the longest T1 relaxation time to ensure quantitative integration.

-

Number of Scans (NS): 16 scans are averaged to enhance the signal-to-noise ratio.

-

Spectral Width: A range of -2 to 12 ppm is set to ensure all relevant proton signals are captured.

-

Data Presentation: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data for 4-Methoxy-2-phenylpyrimidine.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~8.55 | d | 5.2 | 1H | H6 |

| ~8.45 | m | - | 2H | H2', H6' |

| ~7.48 | m | - | 3H | H3', H4', H5' |

| ~6.70 | d | 5.2 | 1H | H5 |

| ~4.10 | s | - | 3H | H7 (-OCH₃) |

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a distinct fingerprint of the molecule.

-

Pyrimidine Protons (H5, H6): The pyrimidine ring protons appear as two doublets in the most downfield region. H6 (~8.55 ppm) is significantly deshielded due to the inductive effect of the adjacent ring nitrogen (N1). H5 (~6.70 ppm) appears further upfield. They couple to each other, resulting in a doublet splitting pattern with a typical ortho coupling constant of approximately 5.2 Hz.[4][5]

-

Phenyl Protons (H2'-H6'): The five protons of the phenyl ring appear as a complex multiplet between ~7.48 and ~8.45 ppm. The protons ortho to the pyrimidine ring (H2', H6') are expected to be the most deshielded within this group due to the anisotropic effect of the heterocyclic ring.

-

Methoxy Protons (H7): The three protons of the methoxy group appear as a sharp singlet at ~4.10 ppm.[6] Its integration value of 3H and lack of coupling are definitive identifiers for this group. The chemical shift is characteristic of a methyl group attached to an oxygen atom on an aromatic system.

Sources

- 1. Buy 4-Methoxy-2-phenylpyrimidine | 33630-20-5 [smolecule.com]

- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

The Privileged Pyrimidine: A Technical Guide to Modern Medicinal Chemistry

Foreword: The Enduring Legacy and Future Promise of the Pyrimidine Scaffold

The pyrimidine ring, a simple six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a titan in the world of medicinal chemistry. Its fundamental role as a core component of the nucleobases uracil, thymine, and cytosine has made it a focal point of biological and pharmacological research for decades.[1][2][3] This inherent biological relevance provides a unique starting point for the design of novel therapeutics, allowing for a wide range of interactions with biological targets.[1][2][3] From established anticancer and antimicrobial agents to emerging therapies for inflammatory and neurological disorders, the versatility of the pyrimidine scaffold is undeniable.[4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices in the discovery of novel pyrimidine derivatives. We will explore the strategic considerations in synthesis, the nuances of biological evaluation, and the critical interpretation of structure-activity relationships (SAR). Each protocol is presented as a self-validating system, emphasizing the importance of robust experimental design and data interpretation.

I. Strategic Synthesis of the Pyrimidine Core: Building the Foundation

The synthetic accessibility and diverse reactivity of the pyrimidine ring are key to its prevalence in drug discovery.[5] The choice of synthetic route is a critical first step, dictating the feasible substitution patterns and, ultimately, the biological activity of the resulting derivatives.

A. The Biginelli Reaction: A Classic for Dihydropyrimidine Synthesis

First reported in 1893, the Biginelli reaction remains a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[6][7][8][9] This one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) is prized for its simplicity and efficiency.[2][6]

This protocol provides a modern, efficient approach to the Biginelli synthesis.

-

Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., 0.1 mmol of ammonium chloride).

-

Solvent: Add 2 mL of a suitable solvent, such as ethanol or a solvent-free mixture.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120°C for 10-30 minutes.

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to yield the pure dihydropyrimidine.

B. Synthesis of 2-Aminopyrimidines: A Gateway to Kinase Inhibitors

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[10] A common and effective method for their synthesis involves the condensation of a β-dicarbonyl compound with guanidine.

-

Reactant Preparation: In a round-bottom flask, dissolve the β-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol) and guanidine hydrochloride (1.1 mmol) in a suitable solvent such as ethanol (10 mL).

-

Base Addition: Add a base, such as sodium ethoxide (1.2 mmol), to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid). The resulting precipitate is filtered, washed with water, and recrystallized to afford the pure 2-aminopyrimidine.

II. Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

A robust and multi-faceted biological evaluation strategy is essential to identify and characterize the therapeutic potential of novel pyrimidine derivatives. This process typically begins with high-throughput in vitro screening to identify initial "hits" and progresses to more complex cellular and in vivo models to establish efficacy and safety.

A. Cytotoxicity and Antiproliferative Activity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of new chemical entities. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

B. Target-Based Screening: In Vitro Kinase Inhibition Assay

For pyrimidine derivatives designed as kinase inhibitors, a direct assessment of their enzymatic inhibitory activity is crucial. Luminescence-based assays that quantify ATP consumption are a common and sensitive method.

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

C. In Vivo Proof-of-Concept: The Carrageenan-Induced Paw Edema Model

For pyrimidine derivatives with potential anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a standard and well-validated acute inflammation model.[1][3][11][12][13][14]

-

Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the pyrimidine derivative or a vehicle control orally or intraperitoneally 30-60 minutes before the carrageenan injection. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

III. Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs is the cornerstone of medicinal chemistry. This iterative process, known as establishing the structure-activity relationship (SAR), guides the optimization of potency, selectivity, and pharmacokinetic properties.

A. SAR of Pyrimidine-Based EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a well-established target in oncology, and numerous pyrimidine-based inhibitors have been developed. The following table summarizes the SAR of a series of pyrrolo[2,3-d]pyrimidine derivatives targeting EGFR mutants.[15]

| Compound | R1 | R2 | EGFR 19del/T790M/C797S IC50 (nM) | EGFR L858R/T790M/C797S IC50 (nM) |

| 31a | H | H | 30.6 | 12.8 |

| 31n | OMe | H | 250 | 300 |

| 31r | H | F | 350 | 250 |

Data extracted from a study on fourth-generation EGFR inhibitors.[15] The data suggests that substitution at the R1 and R2 positions can significantly impact the inhibitory potency against different EGFR triple mutants.

B. SAR of Pyrimidine-Based Antimicrobial Agents

The pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. The following table illustrates the SAR of a series of pyrimidine derivatives against Mycobacterium tuberculosis.[16]

| Compound | Moiety I | Moiety II | MIC (µg/mL) against H37Ra |

| LPX-16j | Naphthyl | Isopropyl | 9.0 |

| 5a | Phenyl | Isopropyl | 0.5-1.0 |

| 11a | Urea | Isopropyl | >64.0 |

| 11b | Thiourea | Isopropyl | >64.0 |

Data from a study on novel pyrimidine-based antitubercular agents.[16] This data highlights the critical role of the central pyrimidine ring and the detrimental effect of replacing the naphthyl group with urea or thiourea moieties on antitubercular activity.

IV. Physicochemical Properties and ADME-Tox Profiling

The success of a drug candidate is not solely dependent on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) profiles. Early assessment of these properties is crucial to avoid late-stage failures in drug development.

A. Key Physicochemical Properties

A favorable physicochemical profile is a prerequisite for good pharmacokinetic behavior. Key parameters include:

-

Molecular Weight (MW): Generally, lower MW is preferred for better absorption.

-

LogP: A measure of lipophilicity, which influences solubility, permeability, and metabolism.

-

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and binding to biological targets.

B. In Vitro ADME-Tox Assays

A battery of in vitro assays can provide an early indication of a compound's ADME-Tox properties:

-

Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic clearance.

-

CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of key cytochrome P450 enzymes.

-

Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability.

-

Hepatotoxicity: Early assessment of potential liver toxicity using cell-based assays.

V. Advanced Strategies: Scaffold Hopping

Scaffold hopping is a powerful drug design strategy that involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining similar biological activity.[17] This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered selectivity profiles.

Caption: A conceptual diagram of the scaffold hopping strategy in drug discovery.

VI. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its versatility in synthesis and its ability to interact with a wide array of biological targets ensure its continued relevance in the quest for novel therapeutics. The future of pyrimidine-based drug discovery will likely involve the integration of computational methods for in silico screening and property prediction, the exploration of novel biological targets, and the development of more sophisticated and targeted delivery systems. By building upon the foundational knowledge and methodologies outlined in this guide, researchers can continue to unlock the full potential of this privileged heterocyclic system for the benefit of human health.

References

-

Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

-

Ghassemi, M., Ghaffari, S., & Ghafouri, H. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Iranian Journal of Basic Medical Sciences, 17(10), 776–782. [Link]

-

Sondhi, S. M., Singh, N., Kumar, A., & Singh, J. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 68(3), 283. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 15, 2026, from [Link]

-

Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116. [Link]

-

Abdel-Gawad, H., El-Gazzar, A. B. A., & Aly, H. M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6066-6086. [Link]

-

Mihaylova, R., Vutsova, I., & Yordanov, N. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC advances, 11(11), 6033-6045. [Link]

-

Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

-

Li, X., Wang, B., Zhang, Y., Li, Y., Wang, Y., Zhang, J., ... & Zhang, T. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Retrieved January 15, 2026, from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 15, 2026, from [Link]

-

Król, E., Słoczyńska, K., & Pękala, E. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(19), 6296. [Link]

-

Morris, C. J. (2010). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current protocols in pharmacology, 49(1), 5-4. [Link]

-

Morris, C. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Winyard, P., Willoughby, D. (eds) Inflammation Protocols. Methods in Molecular Biology™, 225. Humana Press. [Link]

-

Patel, R. V., Patel, J. K., & Kumari, P. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal, 21(3), 644-653. [Link]

-

Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Prodan, A. S., & Mikhaleva, A. I. (2017). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of organic chemistry, 82(1), 119-125. [Link]

-

Kumar, A., Singh, P., & Kumar, S. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19159-19171. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine[18]. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). ADME Properties and Affinity (Docking Score) of pyrimidine molecules. Retrieved January 15, 2026, from [Link]

-

Thorat, D., & Deore, V. (2021). IN SILICO ADME, BIOACTIVITY AND TOXICITY PREDICTION OF PYRIMIDINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 24-32. [Link]

-

ResearchGate. (n.d.). (PDF) Pyrimidine as antiinflammatory agent: A review. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structure of the most active antimicrobial pyrimidine derivatives (a1–a12). Retrieved January 15, 2026, from [Link]

-

Zhao, Y., Liu, Y., Zhu, C., Wang, Y., Zhang, Y., Wang, Y., ... & Zhang, T. (2023). Discovery of Potent and Selective Pyrrolo [2, 3-d] pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry, 66(13), 8746-8763. [Link]

-

Al-Suhaimi, K. S., & El-Serwy, W. S. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 733. [Link]

-

Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 19(1), 10–30. [Link]

-

Al-Otaibi, F., Al-Zahrani, A. S., & Al-Ghamdi, A. M. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo [1, 2-a] Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5099. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2023). Pyrrolo [2, 3-d] pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current medicinal chemistry, 31. [Link]

-

Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(19), 6297. [Link]

-

National Library of Medicine. (n.d.). Half-maximal inhibitory concentration (IC50) values of pyrimidine derivatives MKP106–123 against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)-2. Retrieved January 15, 2026, from [Link]

-

Sgambat, K., Cadeddu, M., & D’Annessa, I. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo [3, 4-d] pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Molecules, 28(3), 1279. [Link]

-

Lagniton, N. P., & Kappe, C. O. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis (allyloxycarbonyl)-protected triflylguanidine. The Journal of organic chemistry, 68(26), 10092-10097. [Link]

-

El-Damasy, D. A., & Ke, S. (2024). New pyrazolo [3, 4-d] pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2398-2415. [Link]

-

Sharma, S., & Kumar, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

-

Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-164. [Link]

-

Sharma, N., & Singh, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]

-

Verma, P., & Kumar, S. (2016). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Journal of Applied Pharmaceutical Science, 6(1), 157-166. [Link]

-

ResearchGate. (n.d.). Different examples of FDA-approved pyrimidine-based antimicrobial drugs. Retrieved January 15, 2026, from [Link]

-

El-Gamal, M. I., & Baek, D. J. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 241. [Link]

-

Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC medicinal chemistry, 14(6), 1051-1059. [Link]

Sources

- 1. inotiv.com [inotiv.com]

- 2. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Biginelli Reaction [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsonline.com [ijpsonline.com]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Screening of 4-Methoxy-2-phenylpyrimidine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like nucleic acids[1][2]. This privileged scaffold is found in numerous therapeutic agents, demonstrating a vast range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[3][4][5][6]. The 4-methoxy-2-phenylpyrimidine core, specifically, represents a versatile starting point for developing novel therapeutics. The strategic placement of the methoxy and phenyl groups allows for diverse chemical modifications, enabling fine-tuning of the molecule's interaction with various biological targets[7].

This guide provides a technical framework for the systematic biological evaluation of a library of novel 4-methoxy-2-phenylpyrimidine derivatives. As a Senior Application Scientist, my focus is not merely on the procedural steps but on the underlying logic—the why behind each experimental choice. The screening cascade outlined herein is designed as a self-validating system, incorporating essential controls and logical progression from broad-based phenotypic screening to more defined, target-oriented assays. Our goal is to efficiently identify and characterize lead compounds with promising therapeutic potential.

Part 1: The Strategic Screening Cascade

A successful screening campaign requires a logical, tiered approach to manage resources effectively and generate high-quality, interpretable data. We begin with broad primary screens to identify general bioactivity and triage compounds, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and confirm potency.

Caption: A logical workflow for drug discovery, from the initial library to preclinical validation.

Part 2: Anticancer Activity Screening

Pyrimidine derivatives are well-established as potent anticancer agents, often functioning as kinase inhibitors or by interfering with nucleic acid synthesis[1][2][8]. Our initial screen, therefore, aims to identify compounds that exhibit cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

Primary Screening: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[9][10]. Its underlying principle is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells[9]. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's effect on cell proliferation[9][11].

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, LoVo for colon) to ~80% confluency.[12]

-

Trypsinize and resuspend cells in complete culture medium. Perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

-

-

Compound Treatment:

-

Prepare stock solutions of the 4-methoxy-2-phenylpyrimidine derivatives in sterile DMSO.

-

Perform serial dilutions of the compounds in serum-free culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS) and filter-sterilize.[13]

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[11]

-

Incubate the plate for 2-4 hours at 37°C. During this time, look for the formation of purple formazan crystals within the cells under a microscope.[9]

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[13]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570 nm.[11]

-

Caption: Step-by-step workflow of the MTT cell viability assay.

The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%. This value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

| Compound ID | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | LoVo (Colon) IC50 (µM) | NHDF (Normal Fibroblast) IC50 (µM) |

| Derivative A | 5.2 | 8.1 | 6.5 | > 100 |

| Derivative B | 78.4 | > 100 | 91.2 | > 100 |

| Derivative C | 0.9 | 1.3 | 2.5 | 45.7 |

| Doxorubicin | 0.5 | 0.8 | 1.1 | 5.8 |

Secondary Screening: Kinase Inhibition Assays

Many pyrimidine-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[8] If a derivative shows potent cytotoxicity, a logical next step is to screen it against a panel of relevant kinases (e.g., Aurora, EGFR, VEGFR) to determine if it has a specific molecular target.[14] These assays often utilize recombinant enzymes and measure the inhibition of substrate phosphorylation.

Caption: Simplified MAPK signaling pathway, a common target for anticancer kinase inhibitors.

Part 3: Antimicrobial Activity Screening

The pyrimidine scaffold is also prevalent in compounds with significant antimicrobial activity.[4][15][16] A comprehensive screening should evaluate derivatives against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.

Primary Screening: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism after a specific incubation period.[18] This quantitative method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbes.[17]

-

Preparation of Inoculum:

-

From an overnight culture plate, select several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standardizes the initial bacterial or fungal concentration.

-

-

Plate Preparation:

-

Dispense 100 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.[19]

-

Prepare a 2x concentrated stock solution of each pyrimidine derivative in the same broth.

-

Add 100 µL of the 2x compound stock to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[19] Column 11 serves as a growth control (no compound), and column 12 serves as a sterility control (no bacteria).[19]

-

-

Inoculation and Incubation:

-

Dilute the standardized inoculum from step 1 into the broth to achieve the final target concentration (typically 5 x 10⁵ CFU/mL).

-

Inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[17]

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18] A reading mirror or a plate reader can aid in this determination.

-

The results are presented as MIC values in µg/mL or µM. Lower MIC values indicate higher potency.

| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |

| Derivative D | 8 | 16 | 32 |

| Derivative E | > 128 | > 128 | > 128 |

| Derivative F | 4 | 64 | 16 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 8 |

Part 4: Anti-inflammatory Activity Screening

Certain pyrimidine derivatives have demonstrated potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[5][20][21]

Primary Screening: COX Inhibition Assay

An in vitro COX-1/COX-2 inhibition assay is a crucial first step to evaluate the anti-inflammatory potential and selectivity of the synthesized derivatives. These assays measure the ability of a compound to block the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes. High selectivity for COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs.[5] The results are typically reported as IC50 values for each enzyme, and a selectivity index (IC50 COX-1 / IC50 COX-2) is calculated. Compounds with a high selectivity index are prioritized for further investigation.

Conclusion

This guide presents a structured, multi-tiered approach for the comprehensive biological screening of novel 4-methoxy-2-phenylpyrimidine derivatives. By systematically progressing from broad phenotypic assays to more specific, target-based evaluations, researchers can efficiently identify compounds with significant therapeutic potential in oncology, infectious diseases, or inflammatory disorders. The emphasis on causality and the use of validated, standard protocols ensures the generation of reliable and actionable data, paving the way for the development of the next generation of pyrimidine-based therapeutics.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PubMed.

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). Google Scholar.

- Broth microdilution. (n.d.). Wikipedia.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI.

- Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. (2020, April 24). National Institutes of Health.

- In vitro methods of screening of anticancer agents. (n.d.). Slideshare.

- Synthesis and antibacterial properties of pyrimidine derivatives. (n.d.). PubMed.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.

- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ProQuest.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.

- Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.

- Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org.